molecular formula C13H21N B3395005 (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine CAS No. 1212887-14-3

(S)-1-(4-(Tert-butyl)phenyl)propan-1-amine

Cat. No.: B3395005
CAS No.: 1212887-14-3
M. Wt: 191.31 g/mol
InChI Key: BMEFZEYKCJPZCH-LBPRGKRZSA-N
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Description

(S)-1-(4-(Tert-butyl)phenyl)propan-1-amine is an organic compound that belongs to the class of amines. It is characterized by the presence of a chiral center, making it optically active. The compound features a tert-butyl group attached to a phenyl ring, which is further connected to a propan-1-amine moiety. This structural arrangement imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the intermediate, 4-(tert-butyl)benzaldehyde.

    Reductive Amination: The intermediate undergoes reductive amination with (S)-1-phenylpropan-1-amine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is carried out under mild conditions to ensure the retention of the chiral center.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and automated purification systems are often employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-(Tert-butyl)phenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

(S)-1-(4-(Tert-butyl)phenyl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the compound’s binding affinity and selectivity. The tert-butyl group and phenyl ring contribute to the compound’s hydrophobic interactions, enhancing its stability and activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-(Tert-butyl)phenyl)propan-1-amine: The enantiomer of the compound, which may exhibit different biological activity and properties.

    1-(4-(Tert-butyl)phenyl)ethan-1-amine: A structurally similar compound with a shorter carbon chain.

    1-(4-(Tert-butyl)phenyl)butan-1-amine: A structurally similar compound with a longer carbon chain.

Uniqueness

(S)-1-(4-(Tert-butyl)phenyl)propan-1-amine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties Its tert-butyl group provides steric hindrance, influencing its reactivity and interactions with other molecules

Properties

IUPAC Name

(1S)-1-(4-tert-butylphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h6-9,12H,5,14H2,1-4H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEFZEYKCJPZCH-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)C(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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